Dde-l-alaninol
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Overview
Description
Dde-l-alaninol is an organic compound with the molecular formula C13H21NO3. It is a chiral amino alcohol derived from alanine, characterized by the presence of both an amino group and a hydroxyl group. This compound is significant in various chemical and pharmaceutical applications due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dde-l-alaninol can be synthesized through several methods. One common approach involves the reduction of alanine derivatives. For instance, the reduction of the corresponding esters of alanine using strong reducing agents like lithium aluminium hydride can yield this compound . Another method involves the catalytic hydrogenation of alanine esters .
Industrial Production Methods
In industrial settings, this compound is often produced via the reduction of alanine derivatives. The process typically involves the use of catalytic hydrogenation or strong reducing agents to convert alanine esters into the desired amino alcohol . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dde-l-alaninol, being both a primary amine and a primary alcohol, can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to form other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminium hydride or catalytic hydrogenation conditions are employed.
Major Products Formed
The major products formed from these reactions include various chiral intermediates and derivatives that are useful in asymmetric synthesis and pharmaceutical applications .
Scientific Research Applications
Dde-l-alaninol has a wide range of applications in scientific research, particularly in:
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Industry: This compound is employed in the production of fine chemicals and as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of Dde-l-alaninol involves its interaction with various molecular targets and pathways. As a chiral amino alcohol, it can participate in hydrogen bonding and other interactions that influence the activity of enzymes and receptors. This makes it a valuable tool in the study of biochemical pathways and the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
L-Alaninol: Another chiral amino alcohol with similar properties and applications.
2-Amino-1-propanol: Shares structural similarities and is used in similar chemical reactions.
Uniqueness
Dde-l-alaninol stands out due to its specific chiral configuration and the presence of the Dde protecting group, which enhances its utility in asymmetric synthesis and pharmaceutical applications. Its unique structure allows for selective interactions in chemical reactions, making it a preferred choice in various research and industrial processes .
Properties
IUPAC Name |
2-[2-[[(2S)-1-hydroxypropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(8-15)14-5-4-10-11(16)6-13(2,3)7-12(10)17/h4,9,14-15H,5-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUOCPIKCYVMTG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC=C1C(=O)CC(CC1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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